molecular formula C7H14ClNO2 B2611691 Azepane-4-carboxylic acid hydrochloride CAS No. 1393449-23-4

Azepane-4-carboxylic acid hydrochloride

Cat. No. B2611691
CAS RN: 1393449-23-4
M. Wt: 179.64
InChI Key: FFWLYUUJGYMITQ-UHFFFAOYSA-N
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Description

Azepane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of azepane, a seven-membered cyclic secondary amine . The compound is typically stored in a dry, sealed place .


Molecular Structure Analysis

The molecular structure of Azepane-4-carboxylic acid hydrochloride is characterized by a seven-membered ring structure (azepane) with a carboxylic acid group attached to the fourth carbon atom. The hydrochloride indicates the presence of a chloride ion, which may be involved in forming salts or balancing charge in the compound.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Azepane derivatives like (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride have been synthesized, characterized by NMR and mass spectrometry, showing the chemical diversity and potential for novel compound development (Xia et al., 2013).

Pharmaceutical Research

  • Potential Drug Candidates : Azepane-based compounds, including derivatives, exhibit various pharmacological properties. Over 20 such drugs have been FDA-approved for treating diseases like cancer, Alzheimer's, and tuberculosis, indicating azepane derivatives' significance in drug discovery (Zha et al., 2019).

Chemical Applications

  • Chemical Transformations and Inhibitors : Studies have shown the efficacy of azepane derivatives in inhibiting proteins like protein kinase B, indicating their utility in biochemical research and potential therapeutic applications (Breitenlechner et al., 2004).

Biochemical Analysis

  • Antiviral and Antimicrobial Activities : Research on azepane derivatives has demonstrated significant antiviral and antimicrobial activities, making them valuable in developing new treatments for infectious diseases (Demchenko et al., 2019); (Medvedeva et al., 2018).

Safety and Hazards

Azepane-4-carboxylic acid hydrochloride may pose certain hazards. It is harmful if swallowed and may cause skin and eye irritation. It is also harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

azepane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWLYUUJGYMITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepane-4-carboxylic acid hydrochloride

CAS RN

1393449-23-4
Record name azepane-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Perhydro-azepine-1,4-dicarboxylic acid 1-tert-butyl ester (1 g, 4 mmol) was dissolved in 4 M of Hydrogen chloride in 1,4-Dioxane (10 mL, 40 mmol) and stirred at room temperature for 1 hour. Crude reaction was concentrated to dryness and used without additional purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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